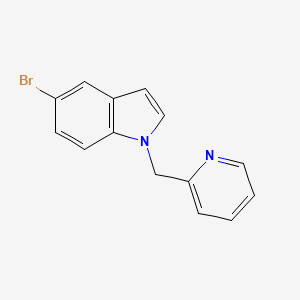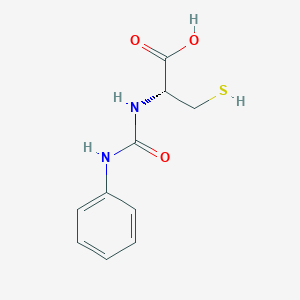
N-(Phenylcarbamoyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylcarbamoyl)-L-cysteine: is an organic compound that consists of a phenylcarbamoyl group attached to the amino acid L-cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: L-cysteine and phenyl isocyanate.
Solvent: A suitable solvent such as dichloromethane or acetonitrile.
Temperature: The reaction is usually conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(Phenylcarbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.
Aplicaciones Científicas De Investigación
N-(Phenylcarbamoyl)-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
N-(Phenylcarbamoyl)-L-cysteine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-D-cysteine and N-(Phenylcarbamoyl)-L-serine. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, leading to differences in their chemical reactivity and biological activity.
Comparación Con Compuestos Similares
- N-(Phenylcarbamoyl)-D-cysteine
- N-(Phenylcarbamoyl)-L-serine
- N-(Phenylcarbamoyl)-L-alanine
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Propiedades
Número CAS |
827612-85-1 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
(2R)-2-(phenylcarbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-9(14)8(6-16)12-10(15)11-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1 |
Clave InChI |
UWFUPIFVLRGXIJ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


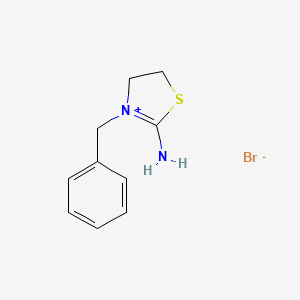
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
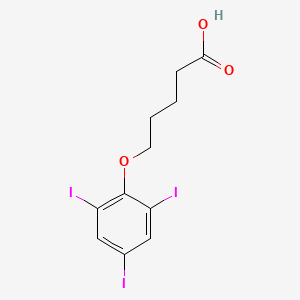


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
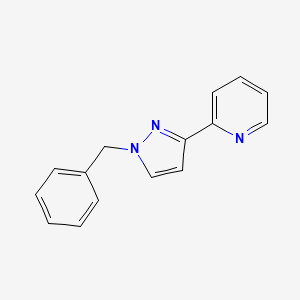

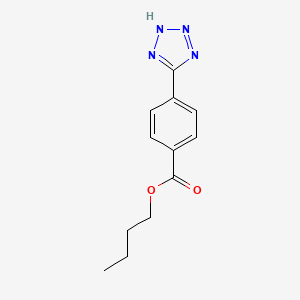
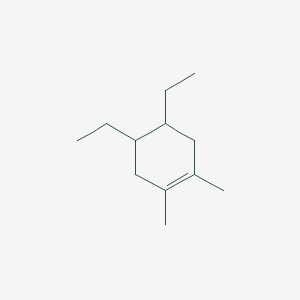

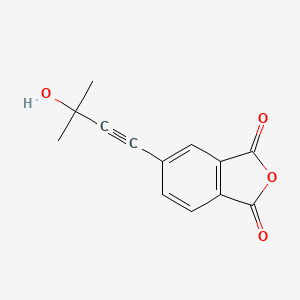
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
